

Solubility and stability of Aconiazide in different solvents

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An In-depth Technical Guide to the Solubility and Stability of Isoniazid in Various Solvents

Disclaimer: The following guide pertains to Isoniazid (INH), a primary antitubercular drug. The initial request for "**Aconiazide**" did not yield sufficient specific data, and it is presumed that information on the closely related and extensively studied compound, Isoniazid, is desired.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility and stability characteristics of Isoniazid in a range of solvent systems.

Solubility of Isoniazid

The solubility of Isoniazid is a critical parameter for its formulation and delivery. Its solubility is influenced by the solvent system and temperature.

Solubility in Pure Solvents

Isoniazid exhibits varying degrees of solubility in different pure solvents. The solubility generally increases with temperature, indicating an endothermic dissolution process[1][2].

Table 1: Solubility of Isoniazid in Various Pure Solvents at Different Temperatures



Solvent	Temperature (K)	Molar Fraction Solubility (x 10^2)
Water	283.15	0.98
298.15	1.54	
313.15	2.38	_
323.15	3.11	_
Methanol	283.15	0.41
298.15	0.58	
313.15	0.81	
323.15	0.98	_
Ethanol	283.15	0.15
298.15	0.22	
313.15	0.32	_
323.15	0.40	_
n-Propanol	283.15	0.08
298.15	0.12	
313.15	0.19	_
323.15	0.24	_
Isopropyl Alcohol	283.15	0.06
298.15	0.10	
313.15	0.16	_
323.15	0.20	_
Acetonitrile	283.15	0.04
298.15	0.06	
313.15	0.10	_
		_



		_
323.15	0.13	
Ethyl Acetate	283.15	0.01
298.15	0.02	
313.15	0.03	-
323.15	0.04	-
Acetone	301.00	0.40
308.00	0.53	
313.00	0.64	_

Data compiled from references[1][3][4].

Isoniazid is most soluble in methanol and water, with lower solubility in less polar organic solvents like ethyl acetate[1][3][4]. It is practically insoluble in non-polar solvents such as ether and benzene[5].

Solubility in Binary Solvent Mixtures

In mixed solvent systems, the solubility of Isoniazid can be significantly altered.

Table 2: Solubility of Isoniazid in (Methanol + Water) Mixtures at 298.15 K

Mole Fraction of Methanol	Molar Fraction Solubility of INH (x 10^2)
0.0	1.54
0.2	2.15
0.4	2.31
0.6	1.98
0.8	1.21
1.0	0.58



Data from reference[1].

Table 3: Solubility of Isoniazid in (PEG 200 + Water) Mixtures at Different Temperatures

Mass Fraction of PEG 200	Temperature (K)	Molar Fraction Solubility of INH (x 10^2)
0.0	298.15	1.54
0.2	298.15	2.11
0.4	298.15	2.82
0.6	298.15	3.69
0.8	298.15	4.76
1.0	298.15	6.08
0.0	318.15	2.95
1.0	318.15	8.46

Data from reference[2].

The solubility of Isoniazid shows a positive cosolvent effect with Polyethylene Glycol 200 (PEG 200), reaching its maximum solubility in pure PEG 200[2]. In alcohol-water mixtures, a phenomenon of maximum solubility is observed at a specific mole fraction of the alcohol[1].

Stability of Isoniazid

The stability of Isoniazid is influenced by several factors, including pH, temperature, and light exposure.

Effect of pH

Isoniazid's stability is highly dependent on the pH of the solution. It is more stable in neutral to slightly acidic conditions.

Maximum stability for combined doses with Rifampicin was observed at pH 7.4[6].



- In the pH range of 3 to 7, the decomposition of Isoniazid follows first-order kinetics when kept under anaerobic conditions[7].
- A 1% solution of the drug is reported to be 37 times more stable at pH 6 than at pH 3[7].

Effect of Temperature

Elevated temperatures accelerate the degradation of Isoniazid.

- Isoniazid in solution degrades twice as fast at 40°C compared to room temperature, primarily due to hydrolysis and oxidation[7].
- Long-term stability has been assessed at -80°C, indicating that refrigerated or frozen storage is suitable for preserving Isoniazid solutions[8].

Effect of Light

Exposure to light, particularly UV light, can lead to the degradation of Isoniazid in solution[7].

Degradation Pathways

The biodegradation of Isoniazid can occur through three main pathways: acetylation, hydrolysis, and deamination[9]. In pharmaceutical solutions, hydrolysis and oxidation are major degradation routes[7]. The degradation can lead to the formation of isonicotinic acid and hydrazine[10].

Experimental Protocols Solubility Determination

Gravimetric Method This is a common method for determining the solubility of a solid in a liquid.

- An excess amount of Isoniazid is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
- The saturated solution is then filtered to remove the undissolved solid.



- A known aliquot of the clear supernatant is transferred to a pre-weighed container.
- The solvent is evaporated, and the container with the residue is weighed again.
- The solubility is calculated from the mass of the dissolved Isoniazid and the volume of the solvent used.

UV-Vis Spectrophotometry This method is suitable for quantifying Isoniazid in solutions.

- A calibration curve is prepared by measuring the absorbance of a series of Isoniazid solutions of known concentrations at a specific wavelength (e.g., 262 nm)[8].
- Saturated solutions are prepared as in the gravimetric method.
- The saturated solution is filtered and then diluted with the solvent to a concentration that falls within the range of the calibration curve.
- The absorbance of the diluted solution is measured, and the concentration is determined from the calibration curve.

Stability Analysis

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used technique for stability studies due to its ability to separate and quantify the parent drug from its degradation products[11].

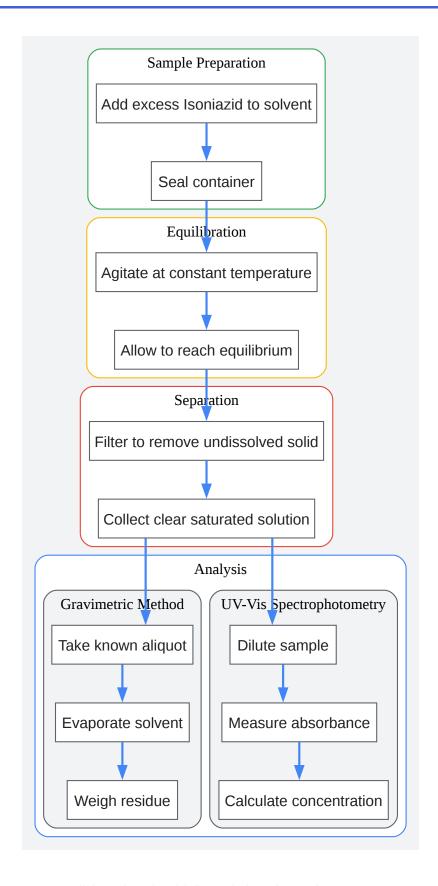
- System: A typical HPLC system consists of a pump, an injector, a column (e.g., reversed-phase C18), a detector (UV or Mass Spectrometry), and a data acquisition system[11][12].
- Mobile Phase: A mixture of solvents like acetonitrile and a buffer (e.g., phosphate buffer at a specific pH) is commonly used[6].
- Procedure:
 - A stability-indicating method is developed and validated to ensure that the analytical method can accurately measure the decrease in the drug's concentration over time.



- Isoniazid solutions are prepared in the desired solvents and stored under specific stress conditions (e.g., different temperatures, pH values, light exposure).
- At predetermined time intervals, samples are withdrawn, and the concentration of Isoniazid is quantified using the HPLC method.
- The degradation kinetics can be determined by plotting the concentration of Isoniazid versus time.

Visualizations

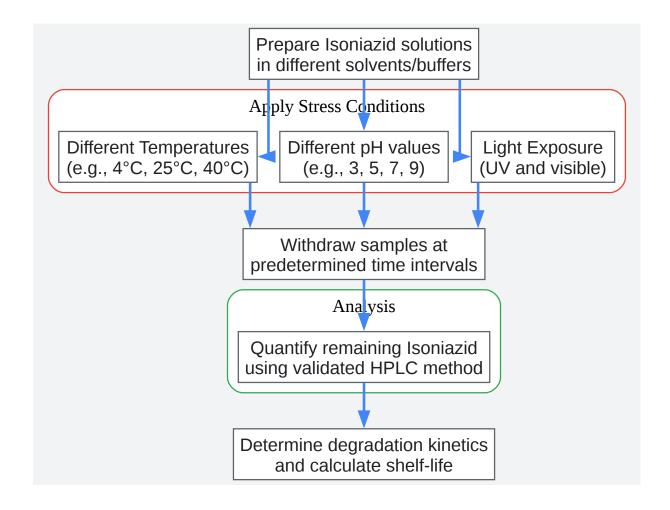




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Caption: Experimental workflow for determining the solubility of Isoniazid.

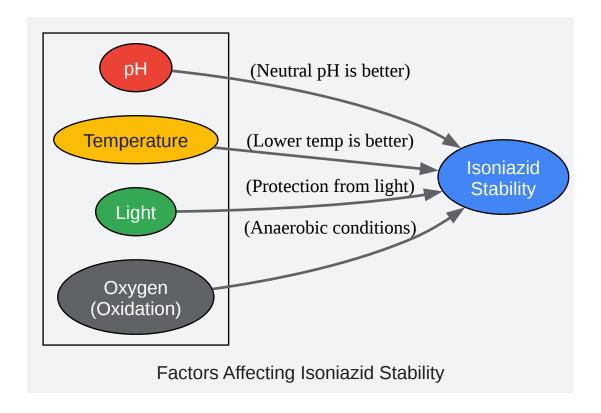




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Caption: Workflow for conducting a stability study of Isoniazid.





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Caption: Key factors influencing the stability of Isoniazid in solution.

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